molecular formula C6H9NO2 B077304 Propyl cyanoacetate CAS No. 14447-15-5

Propyl cyanoacetate

Cat. No.: B077304
CAS No.: 14447-15-5
M. Wt: 127.14 g/mol
InChI Key: NLFIMXLLXGTDME-UHFFFAOYSA-N
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Description

Propyl cyanoacetate (CAS: 14447-15-5) is an organic ester with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. It is characterized by a cyano group (-CN) attached to the acetate moiety, forming a reactive intermediate widely used in organic synthesis, pharmaceuticals, and agrochemical production . Its structure combines the ester functionality of propyl alcohol with the electron-withdrawing cyano group, enhancing its reactivity in condensation reactions (e.g., Knoevenagel reactions) and as a precursor for heterocyclic compounds .

This compound is a clear liquid with moderate water solubility and is typically stored under inert conditions due to its sensitivity to hydrolysis. Regulatory data classify it under HS code 2926909090 (nitrile compounds), with international trade regulations specifying a 6.5% most-favored-nation tariff .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, cyanoacetic acid and propanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Propyl cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other related compounds.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and propanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed:

    Substituted Derivatives: Various substituted cyanoacetates.

    β-Keto Esters: Formed through condensation reactions.

    Cyanoacetic Acid and Propanol: Products of hydrolysis.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Propyl cyanoacetate is widely utilized as a precursor in the synthesis of complex organic molecules. Its reactive functional groups enable chemists to engage in various chemical transformations, including:

  • Condensation Reactions : this compound can participate in Knoevenagel condensation reactions to synthesize substituted cyanoacrylates. For instance, it has been used in the synthesis of propyl 3-(R-phenyl)-2-cyanoacrylates through condensation with substituted benzoic aldehydes .
  • Radical Copolymerization : The compound has been explored for its potential in radical copolymerization processes, leading to novel polymeric materials with tailored properties. The copolymerization of this compound derivatives has shown promising yields and structural integrity .

Pharmaceutical Applications

Enzyme Substrate and Biocatalysis

This compound serves as a substrate for various enzymes, making it valuable in biocatalysis for the pharmaceutical industry. Its interactions with enzymes can facilitate biochemical modifications that are essential for drug development:

  • Biotransformation : Studies have indicated that this compound can be modified by specific enzymes, potentially influencing metabolic pathways. This characteristic is being researched for its implications in drug metabolism and synthesis of pharmaceutical intermediates .
  • Toxicological Studies : Understanding the biological activity and potential toxicity of this compound is crucial for its safe application in pharmaceuticals. Ongoing research aims to elucidate its toxicological profile and interactions within biological systems .

Material Science

Development of Novel Materials

The unique properties of this compound make it a candidate for developing new materials:

  • Polymeric Materials : The compound's ability to undergo polymerization reactions allows for the creation of new polymeric materials with desirable mechanical and thermal properties. Research into its copolymerization with styrene has yielded materials suitable for various industrial applications .
  • Coatings and Adhesives : Due to its reactivity, this compound is being investigated for use in coatings and adhesives, particularly those requiring strong bonding characteristics and resistance to environmental factors .

Mechanism of Action

The mechanism of action of propyl cyanoacetate in chemical reactions involves the activation of the methylene group adjacent to the cyano group. This activation facilitates nucleophilic attacks, leading to various substitution and condensation reactions. The cyano group also plays a crucial role in stabilizing reaction intermediates through resonance effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propyl cyanoacetate belongs to the cyanoacetate ester family, which shares structural similarities with other esters but differs in substituents and applications. Below is a detailed comparison with methyl cyanoacetate, propyl chloroacetate, propyl acetate, and propyl lactate.

Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₆H₉NO₂ 127.14 Cyano (-CN), Ester
Methyl cyanoacetate C₄H₅NO₂ 99.09 Cyano (-CN), Ester
Propyl chloroacetate C₅H₉ClO₂ 136.58 Chloro (-Cl), Ester
Propyl acetate C₅H₁₀O₂ 102.13 Ester
Propyl lactate C₆H₁₂O₃ 132.16 Hydroxyl (-OH), Ester

Key Insight: The cyano group in this compound increases polarity and reactivity compared to non-cyano esters like propyl acetate. Chloro substituents (in propyl chloroacetate) enhance electrophilicity but reduce stability, while hydroxyl groups (in propyl lactate) improve water solubility .

Physical Properties

Property This compound Methyl Cyanoacetate Propyl Chloroacetate Propyl Acetate Propyl Lactate
Boiling Point (°C) 204–207 (est.) 204–207 ~160 (est.) 101–102 179–181
Density (g/cm³) 1.123 (est.) 1.123 1.12–1.15 0.887 1.042
Water Solubility Practically insoluble Insoluble Slightly soluble 3.3 g/100 mL Miscible

Analysis :

  • Boiling Points: Methyl cyanoacetate and this compound share similar boiling points due to their cyano groups, which increase intermolecular dipole interactions. Propyl acetate, lacking polar substituents, has a significantly lower boiling point.
  • Solubility: Propyl lactate’s hydroxyl group enables miscibility with water, unlike the cyano or chloro derivatives, which are hydrophobic .

Key Differences :

  • Cyanoacetates (methyl and propyl) are preferred in active pharmaceutical ingredient (API) synthesis due to their ability to form carbon-carbon bonds.
  • Propyl chloroacetate ’s chlorine atom makes it suitable for electrophilic substitutions but limits biocompatibility.
  • Propyl lactate’s biodegradability aligns with sustainable chemistry trends, unlike halogenated or cyano-containing esters .

Biological Activity

Propyl cyanoacetate (PCA), with the molecular formula C₆H₉NO₂, is an organic compound characterized by its cyano (C≡N) and ester (C=O-O-C) functional groups. This unique structure not only makes PCA a versatile building block in organic synthesis but also endows it with notable biological activities, particularly in enzyme interactions and potential applications in pharmaceuticals.

PCA is typically presented as a colorless to pale yellow liquid, known for its reactivity due to the presence of both the cyano and ester groups. The synthesis of PCA generally involves the reaction of propanol with cyanoacetic acid, producing a compound that can be further manipulated in various chemical reactions, including those catalyzed by enzymes.

Enzyme Interactions

PCA serves as a substrate for certain enzymes, which allows it to participate in biochemical modifications. Research indicates that PCA can be metabolized by microbial nitrilases, such as those from Rhodococcus species, which can convert nitriles into corresponding carboxylic acids or amides. This biocatalytic process highlights PCA's potential utility in green chemistry and biotransformation applications within the pharmaceutical industry .

Toxicological Profile

While PCA exhibits valuable biological properties, it is classified as harmful if ingested or if it comes into contact with skin. Its toxicity profile necessitates careful handling and further investigation into its safety for various applications .

Case Studies and Research Findings

Numerous studies have explored the biological activities associated with PCA and its derivatives:

  • Antimicrobial Activity : Recent research has demonstrated that compounds derived from PCA exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives synthesized from PCA showed promising results against human pathogens, indicating their potential for medicinal use .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of PCA derivatives on human carcinoma cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer), and A-549 (lung cancer). These studies found varying degrees of cytotoxicity, suggesting that structural modifications of PCA could enhance its therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure of PCA derivatives and their biological activity has been extensively studied. For example, modifications to the ester or cyano groups can significantly influence their interaction with biological targets, leading to enhanced antimicrobial or anticancer activities .

Comparative Analysis of Related Compounds

The following table summarizes key properties and biological activities of PCA compared to structurally similar compounds:

CompoundMolecular FormulaKey FeaturesBiological Activity
This compoundC₆H₉NO₂Reactive ester; versatile building blockAntimicrobial; cytotoxic
Ethyl cyanoacetateC₅H₇NO₂Similar reactivity; smaller sizeModerate antimicrobial activity
Methyl cyanoacetateC₄H₅NO₂Distinct physical propertiesLimited biological activity
Butyl cyanoacetateC₇H₁₁NO₂Larger size; varied solubilityEnhanced solubility but lower reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propyl cyanoacetate, and how do reaction parameters influence yield?

this compound is typically synthesized via esterification of cyanoacetic acid with propanol, using acid catalysts. Orthogonal experimental design (e.g., varying catalyst concentration, molar ratio, temperature, and reaction time) can identify critical factors. For example, catalyst amount often has the highest impact on esterification rate, followed by molar ratio and temperature . Statistical tools like ANOVA or response surface methodology (RSM) are recommended for optimizing conditions. Gas chromatography (GC) or HPLC should validate purity and yield .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm ester group formation and IR to verify cyano (C≡N) and carbonyl (C=O) stretches .
  • Chromatography : GC or LC-MS for purity assessment .
  • Thermal analysis : DSC/TGA to determine melting point and thermal stability . Standard protocols from USP or JIS ensure reproducibility .

Q. What safety protocols are critical when handling this compound?

  • GHS Classification : Acute oral toxicity (Category 3; H301) mandates PPE (gloves, goggles) and ventilation .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental discharge .
  • Storage : Keep in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Multiwfn software analyzes wavefunctions to identify nucleophilic/electrophilic sites, aiding in mechanistic studies of cyanoacetate-involved reactions (e.g., Knoevenagel condensations) . Validate computational results with experimental kinetic data or isotopic labeling .

Q. What strategies resolve contradictions between experimental and computational data in this compound studies?

  • Parameter Reassessment : Check solvent effects, temperature gradients, or catalyst activity in simulations .
  • Error Analysis : Use statistical tools (e.g., chi-square tests) to compare predicted vs. observed reaction yields .
  • Sensitivity Testing : Vary input parameters (e.g., dielectric constant in DFT) to identify discrepancies .

Q. How can this compound be tailored for advanced applications like drug discovery or materials science?

  • Drug Synthesis : Modify the ester group to improve bioavailability in prodrugs. For example, coupling with pyridone moieties enhances anticancer activity .
  • Materials Engineering : Incorporate into luminescent downshifting materials (e.g., TPE derivatives) by adjusting electron-withdrawing groups (e.g., cyanoacetic acid vs. hexyl cyanoacetate) to tune optoelectronic properties .

Q. What methodologies ensure reproducibility in multi-step syntheses involving this compound?

  • Protocol Standardization : Adopt USP/JIS guidelines for reagent purity and reaction conditions .
  • Intermediate Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .
  • Data Reporting : Follow Analytical Chemistry standards for full disclosure of experimental parameters (e.g., catalyst lot numbers, GC column specifications) .

Q. Methodological Best Practices

Q. How to design statistically robust experiments for this compound optimization?

  • Factorial Design : Use Taguchi or Box-Behnken models to minimize trial counts while maximizing data quality .
  • Replication : Perform triplicate runs to account for variability in catalytic efficiency .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Identifies low-abundance byproducts (e.g., unreacted cyanoacetic acid) .
  • Headspace GC : Detects volatile contaminants from incomplete esterification .

Q. Ethical and Compliance Considerations

Q. How to align this compound research with environmental and safety regulations?

  • Waste Disposal : Follow JIS Z 7253:2019 for neutralizing and disposing of cyano-containing waste .
  • AEGL Compliance : Reference interim exposure guidelines (e.g., AEGL-1 for mild irritation thresholds) during risk assessments .

Properties

IUPAC Name

propyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073400
Record name Acetic acid, cyano-, propyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-15-5
Record name Propyl cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propyl cyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, propyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cyanoacetate
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), 1-propanol (120 g; 2.0 mol) and p-toluenesulfonic acid monohydrate (1.00 g; 0.005 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 88-90° C. The pressure was reduced so that the flask was maintained at 105-110° C. and the distillates were collected continuously, and the propanol was returned to the flask. After distilling off the unreacted propanol, the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid. The yield was 122 g (96% of theoretical) and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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